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Compound of Interest

Compound Name: 2-(2-Chloro-6-nitrophenyl)ethanol

Cat. No.: B025548 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

2-(2-Chloro-6-nitrophenyl)ethanol, a valuable intermediate in organic synthesis. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical research, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of 2-(2-
Chloro-6-nitrophenyl)ethanol
2-(2-Chloro-6-nitrophenyl)ethanol, with the chemical formula C₈H₈ClNO₃ and a molecular

weight of 201.61 g/mol , is a solid, often appearing as a yellow to pale yellow substance.[1] Its

molecular structure, featuring a substituted aromatic ring with a chloro and a nitro group, as

well as a primary alcohol functional group, makes it a versatile building block in the synthesis of

more complex molecules. Accurate structural elucidation and confirmation are paramount for its

application in further chemical transformations. Spectroscopic techniques are the cornerstone

of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement

and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the carbon-hydrogen framework of a molecule.
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Experimental Protocol: NMR Data Acquisition
A sample of 2-(2-Chloro-6-nitrophenyl)ethanol is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Figure 1: Workflow for NMR Data Acquisition and Processing.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~7.8 - 7.4 Multiplet 3H
Aromatic protons (Ar-

H)

~3.9 Triplet 2H
Methylene protons (-

CH₂-OH)

~3.2 Triplet 2H
Methylene protons

(Ar-CH₂-)

~2.0 Singlet (broad) 1H Hydroxyl proton (-OH)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

Interpretation:

Aromatic Protons (Ar-H): The signals in the downfield region (~7.4-7.8 ppm) are

characteristic of protons attached to the aromatic ring. The electron-withdrawing effects of

the chloro and nitro groups deshield these protons, causing them to resonate at a lower field.

The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic

protons.
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Methylene Protons (-CH₂-OH and Ar-CH₂-): The two triplet signals correspond to the two

methylene groups of the ethanol side chain. The protons on the carbon adjacent to the

hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom and appear at

a lower field (~3.9 ppm) compared to the methylene protons attached to the aromatic ring

(Ar-CH₂-) at ~3.2 ppm. The triplet splitting pattern indicates that each methylene group is

adjacent to another methylene group.

Hydroxyl Proton (-OH): The broad singlet at around 2.0 ppm is characteristic of the hydroxyl

proton. Its chemical shift can be variable and the peak is often broad due to chemical

exchange and hydrogen bonding.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule. For 2-(2-Chloro-6-nitrophenyl)ethanol, eight distinct carbon signals are expected.

Chemical Shift (δ) ppm Assignment

~148 C-NO₂

~135 C-Cl

~132 Ar-C (quaternary)

~130, ~128, ~125 Ar-CH

~60 -CH₂-OH

~38 Ar-CH₂-

Note: These are predicted chemical shifts and can vary.

Interpretation:

Aromatic Carbons: The signals in the range of ~125-148 ppm correspond to the six carbons

of the benzene ring. The carbons directly attached to the electron-withdrawing nitro (C-NO₂)

and chloro (C-Cl) groups are significantly deshielded and appear at the lowest fields (~148

and ~135 ppm, respectively). The other aromatic carbons, including the quaternary carbon

attached to the ethanol side chain, resonate in the typical aromatic region.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b025548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aliphatic Carbons: The carbon of the methylene group attached to the hydroxyl group (-CH₂-

OH) is deshielded by the oxygen and appears around 60 ppm. The other methylene carbon

(Ar-CH₂-) is found further upfield at approximately 38 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
The IR spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol is typically obtained using the KBr

(potassium bromide) pellet method or as a thin film. The sample is scanned over the mid-

infrared range (typically 4000-400 cm⁻¹).

Figure 2: Workflow for IR Data Acquisition using the KBr Pellet Method.

IR Spectral Data and Interpretation
The IR spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol is expected to show the following

characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300 (broad) O-H stretch Alcohol (-OH)

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (-CH₂)

~1520 N-O asymmetric stretch Nitro (-NO₂)

~1350 N-O symmetric stretch Nitro (-NO₂)

~1600, ~1470 C=C stretch Aromatic ring

~1050 C-O stretch Primary alcohol

~750 C-Cl stretch Chloro group

Interpretation:
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O-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is a clear indication of the

hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

C-H Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹.

Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an

asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1600-1470 cm⁻¹ region are typical for carbon-carbon

double bond stretching vibrations within the aromatic ring.

C-O Stretch: The absorption around 1050 cm⁻¹ corresponds to the C-O stretching vibration

of the primary alcohol.

C-Cl Stretch: A band in the fingerprint region, around 750 cm⁻¹, is indicative of the C-Cl

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam.

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Data and Interpretation
The mass spectrum of 2-(2-Chloro-6-nitrophenyl)ethanol would be expected to show a

molecular ion peak and several characteristic fragment ions.
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m/z (mass-to-charge ratio) Proposed Fragment Interpretation

201/203 [C₈H₈ClNO₃]⁺
Molecular ion (M⁺) peak with

isotopic pattern for chlorine

166 [M - Cl]⁺ Loss of a chlorine atom

155 [M - NO₂]⁺ Loss of a nitro group

171 [M - CH₂OH]⁺
Cleavage of the C-C bond

adjacent to the ring

Interpretation:

Molecular Ion Peak (M⁺): The molecular ion peak should appear at m/z 201, corresponding

to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes

(³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 203 with about one-third the

intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

Key Fragment Ions: Common fragmentation pathways for this molecule would involve the

loss of the substituents. The loss of a chlorine atom would result in a fragment at m/z 166.

The loss of the nitro group is also a common fragmentation for nitroaromatic compounds,

leading to a peak at m/z 155. Alpha-cleavage of the ethanol side chain could lead to the loss

of a CH₂OH radical, resulting in a fragment at m/z 171.

Conclusion
The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous

structural confirmation of 2-(2-Chloro-6-nitrophenyl)ethanol. The ¹H and ¹³C NMR spectra

elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups

(hydroxyl, nitro, and chloro), and the mass spectrum confirms the molecular weight and

provides characteristic fragmentation patterns. This detailed spectroscopic guide serves as a

valuable resource for scientists utilizing this compound in their research and development

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(2-Chloro-6-nitrophenyl)ethanol|CAS 102493-68-5 [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Data of 2-(2-Chloro-6-
nitrophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025548#2-2-chloro-6-nitrophenyl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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